Aminobenzyl-edta

Description

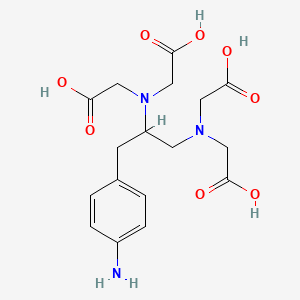

Structure

3D Structure

Properties

IUPAC Name |

2-[[3-(4-aminophenyl)-2-[bis(carboxymethyl)amino]propyl]-(carboxymethyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O8/c18-12-3-1-11(2-4-12)5-13(20(9-16(25)26)10-17(27)28)6-19(7-14(21)22)8-15(23)24/h1-4,13H,5-10,18H2,(H,21,22)(H,23,24)(H,25,26)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPBJIOJIMOUOIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301004541 | |

| Record name | 2,2',2'',2'''-{[3-(4-Aminophenyl)propane-1,2-diyl]dinitrilo}tetraacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301004541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84256-90-6 | |

| Record name | Aminobenzyl-edta | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084256906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',2'',2'''-{[3-(4-Aminophenyl)propane-1,2-diyl]dinitrilo}tetraacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301004541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aminobenzyl-EDTA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is the mechanism of action of Aminobenzyl-EDTA as a chelating agent?

An In-Depth Technical Guide to the Mechanism of Action of Aminobenzyl-EDTA as a Chelating Agent

Introduction: A Bifunctional Tool for Targeted Metal Chelation

In the landscape of modern biochemistry and drug development, the ability to precisely control the activity of metal ions is paramount. Metal ions are critical cofactors for countless enzymes, structural scaffolds for proteins, and potent mediators of oxidative damage. Chelating agents, molecules capable of sequestering metal ions, are therefore indispensable tools. Among these, 1-(p-Aminobenzyl)ethylenediamine-N,N,N',N'-tetraacetic acid (Aminobenzyl-EDTA) stands out as a sophisticated, bifunctional molecule. It marries the robust, well-characterized metal-binding capacity of Ethylenediaminetetraacetic acid (EDTA) with a reactive handle—the aminobenzyl group—that allows for its covalent attachment to biomolecules.[1]

This dual nature makes Aminobenzyl-EDTA a cornerstone for creating highly specific molecular tools. By conjugating it to peptides, antibodies, or nucleic acids, researchers can deliver a potent chelating agent to a specific biological target.[2][3] This has led to the development of powerful reagents for applications ranging from affinity cleavage of proteins and DNA to the radiolabeling of antibodies for immunoimaging and therapy.[3][4] This guide provides a detailed examination of the mechanism of action of Aminobenzyl-EDTA, focusing on the fundamental principles of its chelating core, the function of its conjugatable arm, and the experimental methodologies used to validate its activity.

Part 1: The Chelation Engine - The EDTA Moiety

The chelating activity of Aminobenzyl-EDTA resides entirely within its EDTA functional group. EDTA is a hexadentate ligand, meaning it can form six coordinate bonds with a single metal ion.[5] This multi-point attachment, derived from two nitrogen atoms and four carboxylate groups, allows EDTA to wrap around a metal ion, forming an exceptionally stable, cage-like octahedral complex. This "chelate effect" is entropically favorable and is the basis for its high-affinity binding.

Coordination Chemistry and the "Claw" Effect

The term "chelate" is derived from the Greek word for "claw," which aptly describes how the linear EDTA molecule folds around a central metal ion. The lone pair of electrons on each of the two amine nitrogens and the negatively charged oxygen atoms of the four carboxylate groups act as Lewis bases, donating electron density to the electron-deficient metal ion (a Lewis acid). This forms a network of strong coordinate covalent bonds, effectively sequestering the metal from the surrounding solvent and preventing it from engaging in other reactions.

Caption: The hexadentate chelation of a metal ion (Mⁿ⁺) by the EDTA moiety.

Thermodynamics of Complex Formation: Stability Constants

The efficacy of a chelator is quantified by the stability constant (K) of the metal-ligand complex, often expressed in its logarithmic form (log K).[6] A higher log K value signifies a stronger bond and a more stable complex. The EDTA moiety forms highly stable complexes with a wide range of metal ions, with a particular preference for trivalent ions like Fe³⁺ over divalent ions. This selectivity is crucial for its function in biological systems.

While specific stability constants for Aminobenzyl-EDTA are not widely reported, the values for the parent EDTA molecule provide a robust baseline for its expected behavior.[7] The addition of the aminobenzyl group is unlikely to fundamentally alter the coordination chemistry, though it may introduce minor steric or electronic effects.

Table 1: Stability Constants (log K) of EDTA with Common Metal Ions This data represents the intrinsic binding affinity of the core chelating structure within Aminobenzyl-EDTA.

| Metal Ion | Log K Value | Reference |

| Fe³⁺ | 25.1 | [8] |

| Cu²⁺ | 18.8 | [5] |

| Ni²⁺ | 18.6 | [6] |

| Pb²⁺ | 18.0 | [5] |

| Zn²⁺ | 16.5 | [6] |

| Cd²⁺ | 16.5 | [9] |

| Fe²⁺ | 14.3 | [6] |

| Mn²⁺ | 14.0 | [6] |

| Ca²⁺ | 10.7 | [8] |

| Mg²⁺ | 8.8 | [8] |

Kinetics of Chelation

For many applications, the speed of chelation is as important as the stability of the final complex. Studies on EDTA show that the formation of metal-EDTA complexes is typically very fast, often occurring almost instantaneously upon mixing.[10] The rate-limiting step can be the displacement of water molecules from the metal ion's inner hydration sphere. The exchange of a metal ion already complexed by EDTA with a free metal ion that forms a more stable complex is also generally a rapid process, typically completing within minutes.[10] This kinetic profile ensures that Aminobenzyl-EDTA can act quickly to sequester target ions in dynamic biological environments.

The Critical Role of pH

The chelating ability of EDTA is highly dependent on pH. The four carboxylic acid groups have pKa values ranging from approximately 2 to 6.3. At low pH, these groups are protonated, and the oxygen atoms are unavailable for coordination. As the pH increases, the carboxyl groups deprotonate, significantly increasing the chelator's affinity for metal ions. Maximum chelating capacity is typically achieved at neutral to alkaline pH, where the molecule is fully deprotonated. This is a critical consideration for experimental design, as buffers must be chosen to ensure the chelator is in its active form.

Part 2: The Conjugation Handle - The p-Aminobenzyl Group

The true innovation of Aminobenzyl-EDTA lies in its p-aminobenzyl group. This component transforms the generic EDTA chelator into a targeted molecular tool. The primary amine (-NH₂) on the benzene ring serves as a versatile nucleophile, enabling covalent linkage to a wide array of biomolecules.

The most common conjugation strategy involves reacting the amine of Aminobenzyl-EDTA with an activated carboxylate on the target molecule, such as an N-hydroxysuccinimide (NHS) ester or a carboxyl group activated by carbodiimides (e.g., EDC), to form a stable amide bond.[3] This chemistry is central to its use in creating custom reagents. For example, a specific peptide sequence can be synthesized with a terminal or side-chain carboxyl group, which is then selectively coupled to Aminobenzyl-EDTA.[2]

Caption: Workflow for conjugating Aminobenzyl-EDTA to a peptide.

Part 3: Mechanism in Action & Experimental Validation

The utility of a chelating agent is ultimately proven through its application and rigorous characterization. The protocols for evaluating Aminobenzyl-EDTA are designed to confirm both its metal-binding thermodynamics and its functional competence after conjugation.

Protocol 1: Characterizing Metal Binding via Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for measuring the thermodynamics of binding interactions in solution.[11] It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) in a single experiment.[12]

Causality Behind the Method: The choice of ITC is driven by its label-free nature and its ability to provide a complete thermodynamic profile.[11] Unlike other methods, it does not rely on changes in spectroscopic properties. The measured enthalpy (ΔH) reflects the heat change from making and breaking bonds, while the calculated entropy (ΔS) reflects changes in the system's disorder, providing deep mechanistic insight.

Step-by-Step Methodology:

-

Sample Preparation (Critical Step):

-

Prepare a concentrated stock solution of Aminobenzyl-EDTA (or its conjugate) and a stock solution of the metal salt (e.g., CaCl₂, ZnCl₂) in the same buffer.

-

Causality: Identical buffers are essential to minimize "heats of dilution," which are artifactual heat changes that can obscure the true binding signal.[12] A buffer with a low ionization enthalpy (e.g., HEPES, PIPES) at the desired pH (typically 7.0-8.0 for optimal chelation) should be used.

-

Thoroughly degas both solutions immediately before use to prevent air bubbles from forming in the calorimeter cells, which causes significant noise.[12]

-

-

Instrument Setup:

-

Load the Aminobenzyl-EDTA solution (typically 10-50 µM) into the sample cell of the calorimeter.

-

Load the metal salt solution (typically 10-20 times the concentration of the chelator) into the injection syringe.

-

Causality: The higher concentration in the syringe ensures that the chelator in the cell becomes saturated over the course of the titration, allowing for a complete binding isotherm to be measured.

-

-

Titration:

-

Set the experimental temperature (e.g., 25°C) and allow the system to equilibrate.

-

Perform a series of small, timed injections (e.g., 1-2 µL each) of the metal solution into the sample cell while stirring. The instrument records the heat change after each injection.

-

-

Data Analysis:

-

Integrate the area under each injection peak to determine the heat change (ΔH) for that injection.

-

Plot the heat change per mole of injectant against the molar ratio of metal to chelator.

-

Fit this binding isotherm to a suitable model (e.g., a one-site binding model) to extract the thermodynamic parameters: Kₐ (and its inverse, the dissociation constant Kₐ), ΔH, and the stoichiometry (n).[13]

-

Protocol 2: Determining Stoichiometry via Spectrophotometric Titration

This method, also known as a photometric titration, is used to determine the binding stoichiometry by monitoring the change in absorbance of a solution as one component is titrated into another.[14] It is particularly useful when either the free metal, the free chelator, or the metal-chelate complex has a distinct absorbance spectrum.

Causality Behind the Method: This technique relies on Beer-Lambert's law, where absorbance is directly proportional to the concentration of an absorbing species.[15] By monitoring absorbance at a wavelength where a species involved in the binding reaction absorbs light, we can track its concentration change and identify the precise point where the reaction is complete (the equivalence point), revealing the stoichiometry.

Step-by-Step Methodology:

-

System Selection:

-

Choose a metal ion that forms a colored complex with either Aminobenzyl-EDTA itself or with a competing indicator dye. A common method involves using a metal-indicator complex (e.g., Cu²⁺ with murexide) that has a different color from the metal-Aminobenzyl-EDTA complex.

-

-

Instrument Setup:

-

Place a solution of the metal ion (or metal-indicator complex) in a cuvette inside a spectrophotometer.

-

Set the spectrophotometer to a fixed wavelength where the change in absorbance upon chelation will be maximal.

-

-

Titration:

-

Record the initial absorbance of the solution.

-

Add small, precise aliquots of the Aminobenzyl-EDTA solution to the cuvette, stirring after each addition.

-

Record the absorbance after each addition.

-

-

Data Analysis:

-

Correct the measured absorbance values for the dilution effect caused by adding the titrant. The corrected absorbance (A_corr) is calculated as: A_corr = A_measured × [(V_initial + V_added) / V_initial].[14]

-

Causality: This correction is crucial to ensure the resulting plot consists of linear segments, making the endpoint easier to identify.

-

Plot the corrected absorbance versus the volume of Aminobenzyl-EDTA added.

-

The plot will consist of two linear portions with different slopes. The intersection of these lines corresponds to the equivalence point, from which the stoichiometry of the complex (e.g., 1:1) can be calculated.

-

Conclusion and Future Outlook

The mechanism of action of Aminobenzyl-EDTA is a powerful synergy of two distinct chemical functionalities. Its core, the EDTA moiety, operates as a high-affinity, kinetically rapid chelating agent, governed by the fundamental principles of coordination chemistry, thermodynamics, and pH-dependence. Its surface, the aminobenzyl group, provides the crucial capability for covalent conjugation, transforming it into a targeted agent. This bifunctional design allows researchers to deliver potent metal-sequestering activity to specific locations within complex biological systems. As drug delivery and molecular biology continue to demand greater precision and control, the elegant and effective mechanism of Aminobenzyl-EDTA ensures its place as a vital tool in the scientist's arsenal.

References

-

Song, A. I., & Rana, T. M. (1997). Synthesis of an amino acid analogue to incorporate p-aminobenzyl-EDTA in peptides. Bioconjugate Chemistry, 8(2), 249–252. [Link][2]

-

Harvey, D. (2013). Spectrophotometric Titrations. Analytical Sciences Digital Library. [Link][14]

-

Velazquez-Campoy, A., et al. (2021). A multi-laboratory benchmark study of isothermal titration calorimetry (ITC) using Ca2+ and Mg2+ binding to EDTA. European Biophysics Journal, 50(3-4), 313–327. [Link][13]

-

Zubair, M., et al. (2021). Comparative Evaluation of the Effect of Different Chelating Agents on Mineral Content and Erosion of Radicular Dentine: A FESEM-EDS Analysis. European Endodontic Journal, 6(3), 290-296. [Link][16]

-

Hage, A., & Majeed, A. (2015). Spectrophotometric studies for the interaction of Pb+2 ion with some chelators. Physical Chemistry: An Indian Journal, 10(6), 192-198. [Link][17]

-

Gattuso, G., et al. (2021). A Friendly Complexing Agent for Spectrophotometric Determination of Total Iron. Molecules, 26(11), 3071. [Link][18]

-

Velazquez-Campoy, A., et al. (2021). A multi-laboratory benchmark study of isothermal titration calorimetry (ITC) using Ca2+ and Mg2+ binding to EDTA. European Biophysics Journal, 50(3-4), 313–327. [Link][13]

-

Ciulli, A. (2013). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Journal of Visualized Experiments, (79), e50660. [Link][11]

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from a relevant chemical supplier website. [Link][19]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 134715, Aminobenzyl-EDTA. PubChem. [Link][20]

-

Center for Macromolecular Interactions, Harvard Medical School. (n.d.). Isothermal Titration Calorimetry (ITC). [Link][12]

-

RX Marine International. (n.d.). How to determine chelate demand by titrimetric method. [Link]

-

Dr. K. (2024, October 21). Spectrophotometric Titration Principle 5 TYPES curves INSTRUMENT SET UP & ADVANTAGES. YouTube. [Link][15]

-

Interchim. (n.d.). EDTA and EGTA chelating agents. [Link][5]

-

Scientific Laboratory Supplies. (n.d.). Aminobenzyl-EDTA, >=90% (CHN). [Link][3]

-

Royal Society of Chemistry. (n.d.). Magnificent molecules: EDTA. Education in Chemistry. [Link]

-

Park, S. Y., et al. (2007). Kinetic Study of Metal-EDTA Complex Formation and Metal-to-Metal Exchange between Free Metal Ions and Metal-EDTA Complex. Water Environment Research, 79(4), 365–371. [Link][10]

-

Lamas, G. A., et al. (2025). Pharmacokinetics of metal excretion following different doses of sodium EDTA infusion. Modern Clinical Toxicology, mfae010. [Link][9]

-

Huaqingyuan Agriculture. (2026, January 8). What is the stability constant of EDTA complexes?[Link][8]

Sources

- 1. peptechbio.com [peptechbio.com]

- 2. Synthesis of an amino acid analogue to incorporate p-aminobenzyl-EDTA in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. medkoo.com [medkoo.com]

- 5. interchim.fr [interchim.fr]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Pharmacokinetics of metal excretion following different doses of sodium EDTA infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 12. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 13. asdlib.org [asdlib.org]

- 14. youtube.com [youtube.com]

- 15. Comparative Evaluation of the Effect of Different Chelating Agents on Mineral Content and Erosion of Radicular Dentine: A FESEM-EDS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tsijournals.com [tsijournals.com]

- 17. A Friendly Complexing Agent for Spectrophotometric Determination of Total Iron | MDPI [mdpi.com]

- 18. peptide.com [peptide.com]

- 19. Aminobenzyl-EDTA | C17H23N3O8 | CID 134715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. RXSOL | THINK CHEMICALS | THINK RXMARINE [rxmarine.com]

An In-Depth Technical Guide to the Synthesis and Purification of p-Aminobenzyl-EDTA

Introduction: The Strategic Importance of p-Aminobenzyl-EDTA in Bioconjugation

In the landscape of modern drug development and molecular biology, the ability to selectively attach molecules to proteins, antibodies, and other biomolecules is paramount. This process, known as bioconjugation, is the cornerstone of technologies ranging from antibody-drug conjugates (ADCs) for targeted cancer therapy to diagnostic imaging agents.[1] A critical component in many of these applications is the bifunctional chelator, a molecule capable of securely binding a metal ion while also providing a reactive handle for covalent attachment to a biomolecule.

p-Aminobenzyl-EDTA (p-NH2-Bn-EDTA) stands out as a premier bifunctional chelator. Its ethylenediaminetetraacetic acid (EDTA) core is a hexadentate ligand renowned for forming highly stable complexes with a variety of metal ions, including radionuclides like Indium-111 (¹¹¹In) and Yttrium-90 (⁹⁰Y), which are crucial for radioimaging and radiotherapy.[1] The true strategic advantage of this molecule lies in its p-aminobenzyl group. The aromatic amine serves as a versatile chemical handle, readily converted to a reactive isothiocyanate or diazonium salt, enabling its covalent linkage to the lysine or tyrosine residues of proteins. This guide provides a comprehensive, field-tested methodology for the laboratory-scale synthesis and purification of p-Aminobenzyl-EDTA, grounded in established chemical principles and practical insights.

Part 1: The Synthetic Pathway: A Two-Stage Approach

The synthesis of p-Aminobenzyl-EDTA is most reliably achieved through a two-step process that prioritizes yield and purity. The strategy involves:

-

Alkylation: Synthesis of the stable intermediate, p-Nitrobenzyl-EDTA, by reacting a suitable precursor with an alkylating agent.

-

Reduction: Conversion of the nitro group of the intermediate to the desired primary amine to yield the final product.

This staged approach is causally driven by the need to protect the amine functionality. The primary aromatic amine is a nucleophile and can be sensitive to the conditions of the initial alkylation. By masking it as a nitro group—which is robust and electron-withdrawing—we can perform the initial C-N bond formations cleanly. The subsequent reduction is a well-understood and high-yielding transformation.[2]

Caption: Synthetic route for p-Aminobenzyl-EDTA.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of (p-Nitrobenzyl)-EDTA Tetra-tert-butyl Ester [3][4]

This initial step involves the alkylation of p-nitrobenzylethylenediamine with tert-butyl bromoacetate. The use of tert-butyl esters serves as a protecting group for the carboxylic acids of EDTA. This is a crucial choice for two reasons: 1) it enhances the solubility of the intermediates in organic solvents, simplifying purification, and 2) the tert-butyl groups can be easily removed under acidic conditions (acidolysis) with minimal side reactions, which is often required for subsequent bioconjugation steps.

-

Materials:

-

(p-nitrobenzyl)ethylenediamine dihydrochloride

-

Dry Acetonitrile (CH₃CN)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Potassium Iodide (KI)

-

tert-Butyl bromoacetate

-

-

Procedure:

-

To a 100 mL round-bottom flask, add (p-nitrobenzyl)ethylenediamine dihydrochloride (0.92 g, 3.4 mmol) and 50 mL of dry acetonitrile.

-

Flush the flask with nitrogen for 10 minutes to create an inert atmosphere. This is critical to prevent side reactions involving oxygen.

-

To the stirring mixture, add K₂CO₃ (2.46 g, 17.7 mmol) and KI (0.64 g, 3.8 mmol). K₂CO₃ acts as the base to deprotonate the amine, making it nucleophilic. KI serves as a catalyst via the Finkelstein reaction, transiently forming a more reactive iodo-acetate species.

-

Slowly add tert-butyl bromoacetate (2.9 mL, 17.9 mmol) to the mixture.

-

Reflux the mixture at 105°C for 120 hours in the dark. The reaction is performed in the dark to prevent potential photochemical degradation of the nitro-aromatic compound.

-

After cooling to room temperature, evaporate the solvent under reduced pressure. The resulting crude product will be a brown oil containing solid deposits. This material is used directly in the next step without extensive purification.

-

Step 2: Reduction to (p-Aminobenzyl)-EDTA Tetra-tert-butyl Ester [3]

The conversion of the nitro group to an amine is achieved by catalytic hydrogenation. This method is exceptionally clean and efficient. Palladium on carbon (Pd/C) is the catalyst of choice due to its high activity and selectivity for nitro group reduction without affecting the ester groups or the benzyl C-N bond.

-

Materials:

-

Crude (p-Nitrobenzyl)-EDTA Tetra-tert-butyl Ester from Step 1

-

Tetrahydrofuran (THF)

-

10% Palladium on Carbon (10% Pd/C)

-

Potassium Carbonate (K₂CO₃)

-

-

Procedure:

-

Dissolve the crude product from Step 1 (approx. 2.3 mmol) in 100 mL of THF.

-

Carefully add K₂CO₃ (415 mg, 3.0 mmol) and 10% Pd/C (400 mg) under a nitrogen flow. The base is added to neutralize any residual acidity. Caution: Pd/C can be pyrophoric; handle with care.

-

Replace the nitrogen inlet with a hydrogen balloon or connect to a hydrogen gas line.

-

Stir the mixture vigorously overnight at room temperature under a hydrogen atmosphere (1 atm). Vigorous stirring is essential to ensure efficient contact between the substrate, catalyst, and hydrogen gas.

-

Monitor the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting material and the appearance of a new, lower Rf spot (which is more polar) indicates reaction completion.

-

Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the solid filter cake with additional THF to recover all the product.

-

Evaporate the combined filtrate to yield the crude p-Aminobenzyl-EDTA tetra-tert-butyl ester as a yellow oil.

-

Part 2: Purification Strategy: Isolating the Target Molecule

Purification is arguably the most critical phase, as the final application in drug development demands exceptionally high purity (>95%). The choice of purification method depends on the scale of the synthesis and the required purity level.

Comparison of Purification Methods

| Method | Principle | Advantages | Disadvantages | Typical Purity |

| Silica Gel Chromatography | Adsorption based on polarity. | Widely available, good for removing non-polar impurities. | Can be slow; product may streak or decompose on acidic silica. Requires careful solvent selection. | 90-98% |

| Crystallization | Differential solubility. | Potentially yields very high purity material; scalable. | Finding a suitable solvent system can be challenging and time-consuming. May result in lower yields. | >99% (if successful) |

| Preparative HPLC | High-resolution separation based on differential partitioning. | Highest resolution and purity achievable. Directly provides analytical confirmation. | Expensive, limited by scale, requires specialized equipment. | >99.5% |

For most laboratory applications, a well-optimized silica gel chromatography protocol provides a reliable balance of purity, yield, and accessibility.

Detailed Experimental Protocol: Purification by Column Chromatography

-

Materials:

-

Crude p-Aminobenzyl-EDTA tetra-tert-butyl ester

-

Silica Gel (230-400 mesh)

-

Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)

-

-

Procedure:

-

Slurry Preparation: Prepare a slurry of silica gel in DCM. Pour this into a glass chromatography column to create a packed bed.

-

Sample Loading: Dissolve the crude yellow oil in a minimal amount of DCM. To this solution, add a small amount of silica gel and evaporate the solvent to create a dry powder. This dry-loading technique prevents band broadening and improves separation.

-

Elution:

-

Begin eluting the column with 100% DCM to wash off highly non-polar impurities.

-

Gradually increase the solvent polarity by introducing methanol. A typical gradient might be from 0% to 5% Methanol in DCM.

-

Crucial Insight: Add a small amount of triethylamine (0.1-0.5%) to the eluent. The basic TEA deactivates the acidic sites on the silica gel, which would otherwise strongly bind the amine product, causing poor recovery and "tailing" of the peak.

-

-

Fraction Collection: Collect fractions and analyze them by TLC. The product is typically visualized under UV light (254 nm) or by staining with ninhydrin (which reacts with the primary amine to give a purple spot).

-

Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified p-Aminobenzyl-EDTA tetra-tert-butyl ester as a pale yellow, viscous oil.

-

Caption: Workflow for chromatographic purification.

Part 3: Characterization and Quality Control

Confirming the identity and purity of the final product is a non-negotiable step. A combination of spectroscopic and chromatographic methods provides a self-validating system of analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides a proton fingerprint of the molecule. Expect to see characteristic signals for the aromatic protons of the benzyl group (two doublets in the ~6.5-7.0 ppm range), the singlet for the ethylenediamine bridge protons, and a large singlet for the 36 protons of the four tert-butyl ester groups.

-

¹³C NMR: Confirms the carbon framework, including the carbonyl carbons of the ester groups and the distinct aromatic carbons.

-

-

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI-MS) is ideal for this molecule. It will confirm the molecular weight of the compound. The expected monoisotopic mass for C₃₃H₅₅N₃O₈ is approximately 621.4 Da.[5] The observation of the [M+H]⁺ ion at m/z 622.4 provides strong evidence of successful synthesis.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Analytical reverse-phase HPLC is the gold standard for assessing purity. Using a C18 column with a water/acetonitrile gradient, a pure sample should exhibit a single major peak. The area of this peak relative to the total peak area gives the purity percentage, which should be ≥95% for use in drug development applications.

-

Conclusion: A Robust Foundation for Advanced Bioconjugation

This guide details a robust and reproducible method for the synthesis and purification of p-Aminobenzyl-EDTA, a cornerstone reagent for advanced bioconjugation. By understanding the causality behind each step—from the choice of protecting groups to the rationale for specific purification additives—researchers can confidently produce high-purity material essential for the development of next-generation diagnostics and therapeutics. The protocols described herein are designed to be self-validating, with clear checkpoints and characterization methods to ensure the integrity of the final product.

References

-

Song, A. I., & Rana, T. M. (1997). Synthesis of an Amino Acid Analogue To Incorporate p-Aminobenzyl-EDTA in Peptides. Bioconjugate Chemistry, 8(2), 249–251. [Link]

-

ACS Publications. (n.d.). Synthesis of an Amino Acid Analogue To Incorporate p-Aminobenzyl-EDTA in Peptides. Bioconjugate Chemistry. [Link]

-

American Chemical Society. (1997). Synthesis of an Amino Acid Analogue To Incorporate p-Aminobenzyl-EDTA in Peptides. Bioconjugate Chemistry. [Link]

-

National Institutes of Health. (n.d.). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. PMC. [Link]

-

Organic Syntheses. (n.d.). Acetic acid, p-nitrobenzyl ester. Organic Syntheses Procedure. [Link]

-

PubMed. (1975). Synthesis of p-nitrobenzyl and p-nitrophenyl 1-thioglycopyranosides. Carbohydrate Research. [Link]

-

National Institutes of Health. (n.d.). Aminobenzyl-EDTA. PubChem. [Link]

-

ResearchGate. (n.d.). Scheme 1 Reduction and fragmentation of nitrobenzyl carbamates. [Link]

-

Ryczkowski, J. (n.d.). EDTA synthesis and selected applications. Universita di Corsica Pasquale Paoli. [Link]

-

University of Bristol. (2004). Synthesis of EDTA. Molecule of the Month. [Link]

-

De Angelis, F., & Feroci, M. (2018). Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody-Drug Conjugates with Phenol-Containing Payloads. Bioconjugate Chemistry. [Link]

-

National Institutes of Health. (n.d.). Advances in Bioconjugation. PMC. [Link]

-

ResearchGate. (n.d.). Detection and quantitation of EDTA in protein samples (A) NMR analysis. [Link]

Sources

An In-depth Technical Guide to the Chemical Properties and Stability of p-Aminobenzyl-EDTA in Aqueous Solutions

Introduction: The Bifunctional Chelator Paradigm

In the landscape of advanced drug development, particularly in the realms of radioimmunotherapy and targeted drug delivery, the role of bifunctional chelating agents (BFCAs) is paramount. These molecules serve as critical linkers, covalently attaching to a targeting vector, such as a monoclonal antibody, while simultaneously forming a highly stable coordination complex with a therapeutic or diagnostic metal ion. Among these, p-aminobenzyl-EDTA (ethylenediaminetetraacetic acid) has emerged as a foundational scaffold, offering a versatile platform for the development of sophisticated biomolecular conjugates.

This technical guide provides a comprehensive examination of the chemical properties and aqueous stability of p-aminobenzyl-EDTA. Moving beyond a mere recitation of facts, this document delves into the causality behind its behavior, offering field-proven insights for researchers, medicinal chemists, and drug development professionals. The protocols and data presented herein are designed to be self-validating, grounded in established analytical principles to ensure scientific integrity and reproducibility.

Molecular Structure and Physicochemical Properties

p-Aminobenzyl-EDTA is an analogue of the well-established hexadentate ligand, EDTA, functionalized with a p-aminobenzyl group. This modification introduces a primary aromatic amine, which serves as a versatile chemical handle for conjugation to biomolecules, typically through the formation of an isothiocyanate or bromoacetamide derivative.[1] The core structure retains the potent chelating properties of the EDTA backbone, comprising two amine nitrogens and four carboxylate groups.

Core Physicochemical Data

A summary of the fundamental physicochemical properties of p-aminobenzyl-EDTA is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₃N₃O₈ | [2] |

| Molecular Weight | 397.38 g/mol | [2] |

| IUPAC Name | 2-[[3-(4-aminophenyl)-2-[bis(carboxymethyl)amino]propyl]-(carboxymethyl)amino]acetic acid | [2] |

| CAS Number | 84256-90-6 | [2] |

| Solubility | Soluble in DMSO | [3] |

| Storage | Recommended storage at -20°C for long-term stability (at least 2 years). | [4][5] |

Synthesis of p-Aminobenzyl-EDTA

The synthesis of p-aminobenzyl-EDTA is typically achieved through a multi-step process, commencing with the alkylation of an ethylenediamine derivative with a suitable p-nitrobenzyl halide, followed by carboxymethylation of the nitrogen atoms and subsequent reduction of the nitro group to the desired amine.

A common synthetic route involves the reaction of (p-nitrobenzyl)ethylenediamine dihydrochloride with tert-butyl bromoacetate in the presence of a base such as potassium carbonate.[6] The resulting tetra-tert-butyl ester of (p-nitrobenzyl)-EDTA is then subjected to catalytic hydrogenation or reduction with a suitable reducing agent to convert the nitro group to an amine. Finally, acid-catalyzed hydrolysis removes the tert-butyl protecting groups to yield p-aminobenzyl-EDTA.[6]

The choice of protecting groups for the carboxylates is a critical consideration in the synthetic strategy. Tert-butyl esters are frequently employed due to their stability under the basic conditions of the alkylation steps and their facile removal under acidic conditions.[6]

Aqueous Stability of p-Aminobenzyl-EDTA

The stability of p-aminobenzyl-EDTA in aqueous solutions is a critical parameter for its application in drug development, influencing storage conditions, formulation strategies, and in vivo performance. Degradation can occur through several pathways, including hydrolysis, oxidation, and photodegradation.

Hydrolytic Stability

The amide and ether linkages in biomolecule conjugates of p-aminobenzyl-EDTA can be susceptible to hydrolysis, particularly at extremes of pH. However, the core EDTA scaffold itself is generally stable to hydrolysis under physiological conditions. Studies on EDTA have shown that its degradation via hydrolysis requires elevated temperatures.[7] The presence of the aminobenzyl group is not expected to significantly alter the hydrolytic stability of the ethylenediamine backbone.

Oxidative Stability

The primary amine of the aminobenzyl group is susceptible to oxidation. The potential for oxidative degradation should be considered, especially in the presence of transition metal ions that can catalyze oxidative reactions or when exposed to oxidizing agents. The ethylene bridge of the EDTA backbone has been identified as a site of oxidative attack by strong oxidizing agents like permanganate, leading to fragmentation of the molecule.[3]

Photostability

Aromatic amines can be susceptible to photodegradation. The rate of photodegradation of Fe(III)-EDTA complexes has been shown to be pH-dependent.[8] It is therefore recommended that solutions of p-aminobenzyl-EDTA and its conjugates be protected from light, particularly during long-term storage, to minimize the potential for photodegradation.

Coordination Chemistry in Aqueous Solution

The chelating behavior of p-aminobenzyl-EDTA is dictated by the protonation state of its donor atoms, which is, in turn, dependent on the pH of the solution.

Acid-Base Properties and pKa Values

The pKa values for EDTA are approximately 2.0, 2.7, 6.2, and 10.3 for the four carboxylic acid groups, and the two amine nitrogens have pKa values of approximately 1.99 and 2.67.[9]

Metal Complex Formation and Stability Constants

The primary function of p-aminobenzyl-EDTA is to form stable complexes with metal ions. The stability of these complexes is quantified by the formation constant (Kf), also known as the stability constant. A high formation constant is indicative of a strong metal-ligand interaction and is a critical attribute for in vivo applications to prevent the premature release of the metal ion.

The formation constants for EDTA with various metal ions are well-documented and provide a strong basis for predicting the behavior of p-aminobenzyl-EDTA. The introduction of the benzyl group may impart some steric hindrance, potentially affecting the formation constants, although this effect is generally considered to be minor.

Table 2: Formation Constants (log Kf) for Selected Metal-EDTA Complexes

| Metal Ion | log Kf |

| Ca²⁺ | 10.65 |

| Mg²⁺ | 8.79 |

| Fe²⁺ | 14.30 |

| Fe³⁺ | 25.1 |

| Cu²⁺ | 18.78 |

| Zn²⁺ | 16.5 |

| Ga³⁺ | 20.3 |

| In³⁺ | 24.9 |

| Y³⁺ | 18.09 |

| Lu³⁺ | 19.8 |

Data sourced from various compilations of stability constants for EDTA complexes.[10][11][12]

The stability of the metal complex is also pH-dependent, as the protonation state of the ligand influences its ability to coordinate with the metal ion. The conditional formation constant (K'f) is used to describe the stability of the complex at a specific pH.[1][13]

Experimental Protocols for Characterization and Stability Assessment

To ensure the quality and performance of p-aminobenzyl-EDTA and its conjugates, rigorous experimental characterization is essential. The following section outlines key experimental protocols.

Determination of pKa Values by Potentiometric Titration

Principle: This method involves the titration of a solution of p-aminobenzyl-EDTA with a strong base (e.g., NaOH) while monitoring the pH. The pKa values are determined from the inflection points of the resulting titration curve.[1][6][11]

Step-by-Step Methodology:

-

Preparation of Solutions:

-

Prepare a standardized solution of carbonate-free 0.1 M NaOH.

-

Prepare a 1 mM solution of p-aminobenzyl-EDTA in deionized water.

-

Prepare a 0.15 M solution of KCl to maintain constant ionic strength.[11]

-

-

Titration Setup:

-

Calibrate a pH meter using standard buffers (pH 4, 7, and 10).[1][11]

-

Place a known volume (e.g., 20 mL) of the p-aminobenzyl-EDTA solution in a jacketed beaker to maintain a constant temperature.

-

Add KCl solution to achieve a final concentration of 0.15 M.

-

Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

-

Purge the solution with nitrogen to remove dissolved CO₂.[1][11]

-

-

Titration Procedure:

-

Add the standardized NaOH solution in small, precise increments (e.g., 0.05 mL).

-

After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of NaOH added.

-

Determine the equivalence points from the first derivative of the titration curve.

-

The pKa values correspond to the pH at the half-equivalence points.[14]

-

Assessment of Metal Chelation Capacity

Principle: Spectrophotometric methods, such as the ferrozine assay for Fe²⁺, can be used to determine the metal-binding capacity of p-aminobenzyl-EDTA. This assay is based on the competition between the chelator and a chromogenic indicator for the metal ion.

Step-by-Step Methodology (Ferrozine Assay for Fe²⁺):

-

Preparation of Reagents:

-

Prepare a stock solution of p-aminobenzyl-EDTA of known concentration.

-

Prepare a 2 mM solution of FeCl₂.

-

Prepare a 5 mM solution of ferrozine.

-

-

Assay Procedure:

-

To a series of microcentrifuge tubes, add increasing concentrations of the p-aminobenzyl-EDTA solution.

-

Add a fixed amount of the FeCl₂ solution to each tube and incubate for a short period to allow for complex formation.

-

Initiate the colorimetric reaction by adding the ferrozine solution.

-

Allow the reaction to proceed for 10 minutes at room temperature.[15]

-

-

Measurement and Analysis:

-

Measure the absorbance of the solutions at 562 nm using a spectrophotometer.

-

A decrease in absorbance compared to a control without the chelator indicates chelation of Fe²⁺ by p-aminobenzyl-EDTA.

-

The chelation percentage can be calculated using the formula: % Chelation = [(A_control - A_sample) / A_control] * 100

-

Stability-Indicating Analytical Methods

Principle: A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[4][16] High-performance liquid chromatography (HPLC) is the most common technique for this purpose.

HPLC Method Development Considerations:

-

Column: A reversed-phase C18 column is typically suitable for separating p-aminobenzyl-EDTA and its potential degradation products.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is often employed.

-

Detection: Since p-aminobenzyl-EDTA has a weak chromophore, UV detection can be enhanced by forming a complex with a metal ion such as Cu²⁺ or Fe³⁺ prior to analysis.[17][18][19] This approach also allows for the analysis of the metal complex itself.

-

Forced Degradation Studies: To validate the stability-indicating nature of the method, the drug substance should be subjected to forced degradation under various stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal). The method must be able to resolve the intact drug from all major degradation products.[20]

Conclusion and Future Perspectives

p-Aminobenzyl-EDTA remains a cornerstone in the design of targeted therapeutics and diagnostics. Its well-understood coordination chemistry, coupled with a versatile functional group for bioconjugation, ensures its continued relevance in the field. A thorough understanding of its chemical properties and stability in aqueous solutions, as outlined in this guide, is crucial for the successful development of robust and efficacious drug candidates.

Future research in this area may focus on the development of novel derivatives of p-aminobenzyl-EDTA with enhanced stability profiles or tailored metal ion selectivity. Furthermore, the application of advanced analytical techniques will continue to provide deeper insights into the behavior of these important molecules in complex biological systems.

References

- Brechbiel, M. W. (2008). Bifunctional chelates for metal nuclides. The Quarterly Journal of Nuclear Medicine and Molecular Imaging, 52(2), 166-173.

- Martell, A. E., & Smith, R. M. (1974-1989). Critical Stability Constants (Vols. 1-6). Plenum Press.

- Anderegg, G. (1977). Critical survey of stability constants of EDTA complexes.

- Harris, D. C. (2015). Quantitative Chemical Analysis (9th ed.). W. H. Freeman and Company.

-

Song, A. I., & Rana, T. M. (1997). Synthesis of an amino acid analogue to incorporate p-aminobenzyl-EDTA in peptides. Bioconjugate Chemistry, 8(2), 249–252. [Link][21]

-

Harvey, D. (2021, August 15). 9.3: Complexation Titrations. In Chemistry LibreTexts. Retrieved from [Link][13]

-

PubChem. (n.d.). Aminobenzyl-EDTA. In PubChem Compound Database. National Center for Biotechnology Information. Retrieved from [Link][2]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link][1]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Pharmata, 3(1), 46-51. [Link][11]

- Avdeef, A. (2012).

-

Zaitsev, V. N., Zaitseva, G. N., & Pod"yachev, S. N. (2000). Oxidation of EDTA and NTA by permanganate at high pH. Environmental Science & Technology, 34(15), 3173–3178. [Link][3]

-

AmbioPharm. (n.d.). What is a stability indicating method?. Retrieved from [Link][16]

-

Biotech Spain. (2025, December 11). Analytical method development and stability-indicating strategies for synthetic peptide therapeutics under ICH regulatory frameworks. Retrieved from [Link][20]

- International Journal of Scientific & Development Research. (2020). Stability indicating study by using different analytical techniques. IJSDR, 5(11).

-

Özer, M., & Özyürek, M. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Processes, 10(1), 132. [Link][15]

-

Oreate AI. (2025, December 4). How to Determine Pka from Titration Curve. Retrieved from [Link][14]

-

Ye, L., & Lucy, C. A. (2000). Chromatographic Determination of Metal-EDTA Complexes with Postcolumn Detection Using Fluorescent Ternary Complexes. Analytical Chemistry, 72(15), 3534–3540. [Link]

-

Motekaitis, R. J., Hayes, D., Martell, A. E., & Frenier, W. W. (1979). Hydrolysis and ammonolysis of EDTA in aqueous solution. Canadian Journal of Chemistry, 57(9), 1018–1024. [Link][7]

-

Kari, F. G., & Gschwend, P. M. (1994). Photodegradation of iron(III) chelates in the presence of oxygen. Environmental Science & Technology, 28(5), 863–871. [Link][8]

-

Kümmerer, K., & Henninger, A. (2003). Promoting the use of biodegradable substances in the environment. Clean Technologies and Environmental Policy, 5(2), 115–120. [Link]

-

SIELC Technologies. (n.d.). Measuring EDTA using HPLC. Retrieved from [Link][18]

-

Chen, Y., & Wang, J. (2014). Ion-pairing HPLC methods to determine EDTA and DTPA in small molecule and biological pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 92, 195–201. [Link][17]

-

Narola, G., et al. (2011). A Validated Method for the Estimation of EDTA in Drug Substances and their Intermediates by using Reversed Phase High Performance Liquid Chromatography. Research Journal of Pharmaceutical Dosage Forms and Technology, 3(4), 163-166.[19]

Sources

- 1. youtube.com [youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Investigation of mechanisms of oxidation of EDTA and NTA by permanganate at high pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijsdr.org [ijsdr.org]

- 5. researchgate.net [researchgate.net]

- 6. Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Photodegradation of ethylenediaminetetraacetic acid (EDTA) and ethylenediamine disuccinic acid (EDDS) within natural UV radiation range - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. blamp.sites.truman.edu [blamp.sites.truman.edu]

- 10. Chempendix - Formation Constants for metal-EDTA Complexes [sites.google.com]

- 11. researchgate.net [researchgate.net]

- 12. laboratorynotes.com [laboratorynotes.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. EDTA degradation induced by oxygen activation in a zerovalent iron/air/water system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]

- 17. iupac.org [iupac.org]

- 18. quora.com [quora.com]

- 19. tsijournals.com [tsijournals.com]

- 20. biotech-spain.com [biotech-spain.com]

- 21. Synthesis of an amino acid analogue to incorporate p-aminobenzyl-EDTA in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent of Precision Targeting: A Technical Guide to the Discovery and Historical Development of Bifunctional EDTA Analogs

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Introduction: The Quest for the "Magic Bullet" and the Dawn of Bifunctional Chelators

The concept of a "magic bullet," a term coined by Nobel laureate Paul Ehrlich, describes a compound that can selectively target and eliminate disease-causing agents without harming healthy tissue. This visionary idea has been a driving force in medicine for over a century, leading to the development of sophisticated targeted therapies. In the realm of nuclear medicine, this concept materialized through the development of radiopharmaceuticals, which combine a targeting biomolecule, such as a monoclonal antibody, with a radioactive isotope.

At the heart of this technology lies a critical molecular linker: the bifunctional chelating agent (BFC). These remarkable molecules possess two distinct functionalities: a robust chelating moiety that firmly grasps a metallic radionuclide, and a reactive functional group that covalently attaches to a targeting biomolecule.[1] Ethylenediaminetetraacetic acid (EDTA), a powerful hexadentate ligand, was one of the first chelators to be explored for this purpose due to its exceptional ability to form stable complexes with a wide range of metal ions. However, native EDTA lacks a means of attachment to biomolecules. This limitation spurred the development of bifunctional EDTA analogs, molecules that retain the strong chelating properties of EDTA while incorporating a reactive "handle" for conjugation. This guide provides an in-depth exploration of the discovery, historical development, and core methodologies associated with these pivotal molecules.

I. Historical Development: From Simple Analogs to Sophisticated Linkers

The journey of bifunctional EDTA analogs is a story of incremental innovation, driven by the need for greater in vivo stability and more efficient conjugation chemistries.

The Pioneers and Early Explorations

The foundational work in the field of bifunctional chelators was laid in the late 1970s and early 1980s. Researchers recognized that to effectively deliver metallic radionuclides to target tissues using antibodies, a stable linkage was paramount.[2] Early approaches involved modifying well-established chelators like EDTA.

A significant breakthrough came from the laboratory of Claude F. Meares and his colleagues. In a landmark 1984 paper, they described the synthesis and conjugation of isothiocyanate and bromoacetamide derivatives of an EDTA analog to monoclonal antibodies.[3] This work was pivotal as it introduced chemically reactive groups that could readily form stable covalent bonds with the amine or thiol groups on proteins under mild conditions, preserving the antibody's immunoreactivity. The choice of the isothiocyanate group was particularly astute, as it reacts efficiently with primary amines on proteins, such as the epsilon-amino group of lysine residues, to form a stable thiourea linkage.

Simultaneously, the research groups of Otto A. Gansow and Martin W. Brechbiel at the National Cancer Institute were making seminal contributions. Their 1986 paper in Inorganic Chemistry detailed the synthesis of 1-(p-isothiocyanatobenzyl) derivatives of both DTPA (diethylenetriaminepentaacetic acid) and EDTA.[4][5] This work was instrumental in establishing a versatile and efficient method for attaching chelators to antibodies for radioimmunoimaging and therapy.

The Stability Challenge: The Rise of DTPA and Macrocycles

While these early bifunctional EDTA analogs were a major step forward, in vivo studies revealed a critical challenge: the dissociation of the radiometal from the chelate. The hexadentate coordination of EDTA was not always sufficient to prevent the release of radionuclides, particularly in the competitive biological environment. This led to undesirable accumulation of the free radiometal in non-target tissues like the liver and bone, causing toxicity and compromising imaging quality.[6]

This limitation spurred the development of bifunctional analogs of diethylenetriaminepentaacetic acid (DTPA), an octadentate chelator that could form more stable complexes with many medically relevant radionuclides.[7] However, research also demonstrated that the introduction of a benzyl group to the EDTA backbone, as in the case of 1-(p-isothiocyanatobenzyl)EDTA, significantly enhanced the in vivo stability of its indium-111 complex compared to DTPA conjugates.[6] This finding underscored the subtle interplay between the chelator's structure and the stability of the resulting radiometal complex.

The quest for even greater stability ultimately led to the development of macrocyclic chelators, such as 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). The pre-organized structure of these macrocycles results in exceptionally high thermodynamic stability and kinetic inertness of their metal complexes, making them the "gold standard" for many therapeutic radionuclides like Yttrium-90 and Lutetium-177.[8][9]

The following diagram illustrates the historical progression of bifunctional chelators:

Caption: A flowchart of the general synthesis of 1-(p-isothiocyanatobenzyl)EDTA.

III. Applications in Research and Medicine

Bifunctional EDTA analogs have been instrumental in advancing several areas of nuclear medicine and targeted therapies.

Radioimmunotherapy (RIT)

In RIT, a monoclonal antibody conjugated to a bifunctional chelator delivers a therapeutic dose of radiation directly to tumor cells. The choice of radionuclide is critical and depends on factors such as its decay properties (e.g., beta or alpha emission) and half-life. While macrocyclic chelators are now more commonly used for therapeutic radionuclides like Yttrium-90 and Lutetium-177 due to their superior stability, the foundational studies with bifunctional EDTA and DTPA analogs were crucial in establishing the principles of RIT. [8][10]

Medical Imaging (SPECT and PET)

For diagnostic imaging, radionuclides that emit gamma rays (for SPECT) or positrons (for PET) are used. Indium-111, a gamma emitter, has been widely used for SPECT imaging, and bifunctional EDTA and DTPA analogs have proven effective for this application. [2]The ability to visualize the biodistribution of a radiolabeled antibody provides valuable information about tumor targeting and can be used to predict the efficacy of a corresponding radioimmunotherapy agent.

Comparative Stability of Chelator-Radionuclide Complexes

The choice of bifunctional chelator is dictated by the specific radionuclide to be used and the required in vivo stability. The following table provides a comparison of the thermodynamic stability constants (log K) for various metal ions with EDTA, DTPA, and DOTA. Higher log K values indicate a more stable complex.

| Metal Ion | EDTA (log K) | DTPA (log K) | DOTA (log K) |

| In³⁺ | 24.9 | 29.0 | 29.3 |

| Y³⁺ | 18.1 | 22.0 | 24.7 |

| Lu³⁺ | 19.8 | 22.7 | 25.4 |

| Cu²⁺ | 18.8 | 21.4 | 22.2 |

| Ga³⁺ | 20.3 | 23.0 | 21.3 |

| Note: These values are approximate and can vary with experimental conditions. |

As the table illustrates, for trivalent ions like Y³⁺ and Lu³⁺, which are commonly used in therapy, DOTA forms significantly more stable complexes than the acyclic chelators EDTA and DTPA. [11]This enhanced stability is crucial for minimizing the release of the therapeutic radionuclide in vivo.

IV. Key Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the conjugation of a bifunctional EDTA analog to an antibody and subsequent radiolabeling.

Protocol 1: Conjugation of 1-(p-Isothiocyanatobenzyl)EDTA to a Monoclonal Antibody

Objective: To covalently attach the bifunctional chelator to the antibody via the formation of a stable thiourea bond.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 8.5-9.0.

-

1-(p-Isothiocyanatobenzyl)EDTA solution in a water-miscible organic solvent (e.g., DMSO).

-

Size-exclusion chromatography column (e.g., Sephadex G-50) for purification.

-

Spectrophotometer for determining protein concentration.

Procedure:

-

Antibody Preparation: Dialyze the mAb against a suitable conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5) to remove any interfering substances. Adjust the antibody concentration to 5-10 mg/mL.

-

Chelator Addition: Slowly add a 10- to 20-fold molar excess of the 1-(p-isothiocyanatobenzyl)EDTA solution to the antibody solution while gently vortexing.

-

Incubation: Incubate the reaction mixture at room temperature for 4-6 hours with gentle agitation.

-

Purification: Purify the antibody-chelate conjugate by size-exclusion chromatography to remove unreacted chelator and any small molecule byproducts. The purified conjugate is typically eluted in a suitable buffer for storage, such as PBS.

-

Characterization: Determine the number of chelators conjugated per antibody molecule using methods such as isotope dilution assays or mass spectrometry.

Protocol 2: Radiolabeling of the Antibody-EDTA Conjugate with Indium-111

Objective: To chelate the radioactive isotope Indium-111 with the conjugated EDTA moiety.

Materials:

-

Antibody-EDTA conjugate from Protocol 1.

-

¹¹¹InCl₃ solution in a dilute acid (e.g., 0.05 M HCl).

-

Metal-free buffer (e.g., 0.1 M sodium acetate, pH 5.5).

-

Instant thin-layer chromatography (ITLC) system for quality control.

Procedure:

-

Reaction Setup: In a sterile, metal-free vial, combine the antibody-EDTA conjugate with the metal-free buffer.

-

Radiolabeling: Add the ¹¹¹InCl₃ solution to the vial and gently mix. The amount of ¹¹¹InCl₃ will depend on the desired specific activity.

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes.

-

Quality Control: Determine the radiolabeling efficiency using ITLC. The radiolabeled antibody will remain at the origin, while free ¹¹¹In will migrate with the solvent front. A radiochemical purity of >95% is generally required for in vivo applications.

-

Purification (if necessary): If the radiochemical purity is below the desired level, the radiolabeled conjugate can be purified using a size-exclusion column to remove unincorporated ¹¹¹In.

The following diagram illustrates the experimental workflow:

Caption: A flowchart of the antibody conjugation and radiolabeling process.

V. Future Directions and Outlook

The development of bifunctional EDTA analogs was a critical step in the evolution of targeted radiopharmaceuticals. While macrocyclic chelators have largely superseded them for therapeutic applications requiring high in vivo stability, the principles established through the study of these earlier compounds remain fundamental to the field.

Future research in bifunctional chelators is focused on several key areas:

-

Improving Radiolabeling Kinetics: Developing chelators that can be radiolabeled rapidly at room temperature and physiological pH is a major goal, particularly for short-lived PET radionuclides.

-

Theranostic Pairs: Designing chelators that can stably complex both a diagnostic and a therapeutic radionuclide (a "theranostic pair") is of great interest for personalized medicine.

-

Novel Conjugation Strategies: Exploring site-specific conjugation methods that attach the chelator to a defined location on the antibody can lead to more homogeneous products with improved in vivo performance.

The legacy of bifunctional EDTA analogs is not just in their historical contribution but also in the foundational knowledge they provided, which continues to inform the design of the next generation of targeted radiopharmaceuticals.

References

- Sarko, D., et al. (2014). Bifunctional chelators in the design and application of radiopharmaceuticals for oncological diseases. Current medicinal chemistry, 21(30), 3484-3507.

- Liu, S. (2008). Bifunctional coupling agents for radiolabeling of biomolecules and target-specific delivery of metallic radionuclides. Advanced drug delivery reviews, 60(12), 1347-1370.

- Meares, C. F., et al. (1984). Conjugation of antibodies with bifunctional chelating agents: isothiocyanate and bromoacetamide reagents, methods of analysis, and subsequent addition of metal ions. Analytical biochemistry, 142(1), 68-78.

- Goodwin, D. A., et al. (1986). Metal decomposition rates of 111In-DTPA and EDTA conjugates of monoclonal antibodies in vivo. Journal of nuclear medicine, 27(6), 959-965.

- Goldenberg, D. M. (2002). Radioimmunotherapy of cancer. Holland-Frei Cancer Medicine. 6th edition.

- Wong, K. J., et al. (2011). Imaging cancer using PET-the effect of the bifunctional chelator on the biodistribution of a 64Cu-labeled antibody. PloS one, 6(10), e26012.

- US Patent 9,603,954 B2. (2017).

- US Patent 5,958,374. (1999).

- Brechbiel, M. W., et al. (1986). Synthesis of 1-(p-isothiocyanatobenzyl) derivatives of DTPA and EDTA. Antibody labeling and tumor-imaging studies. Inorganic Chemistry, 25(16), 2772-2781.

- Ramogida, C. F., & Orvig, C. (2013). Tumour targeting with radiometals.

- Hnatowich, D. J., et al. (1992). In vitro stability of EDTA and DTPA immunoconjugates of monoclonal antibody 2G3 labeled with indium-111. Nuclear medicine and biology, 19(8), 855-862.

- Meares, C. F., et al. (1984). Conjugation of antibodies with bifunctional chelating agents: isothiocyanate and bromoacetamide reagents, methods of analysis, and subsequent addition of metal ions. Analytical biochemistry, 142(1), 68-78.

- Paik, C. H., et al. (1984). CURRENT DIRECTIONS IN RADIOPHARMACEUTICAL RESEARCH. Journal of Radioanalytical and Nuclear Chemistry, 86(5), 269-281.

- Wong, K. J., et al. (2011). Imaging Cancer Using PET – the Effect of the Bifunctional Chelator on the Biodistribution of a 64Cu-Labeled Antibody. PLoS ONE, 6(10), e26012.

- Price, E. W., & Orvig, C. (2014). Matching chelators to radiometals for radiopharmaceuticals. Chemical Society Reviews, 43(1), 260-290.

- Jurisson, S., & Lapi, S. (2013). Radioimmunotherapy: a specific treatment protocol for cancer by cytotoxic radioisotopes conjugated to antibodies.

- Boros, E., et al. (2012). Comparative evaluation of disodium edetate and diethylenetriaminepentaacetic acid as iron chelators to prevent metal-catalyzed destabilization of a therapeutic monoclonal antibody. Journal of pharmaceutical sciences, 101(12), 4436-4448.

- Brechbiel, M. W., et al. (1986). Synthesis of 1-(p-isothiocyanatobenzyl) derivatives of DTPA and EDTA. Antibody labeling and tumor-imaging studies. Inorganic Chemistry, 25(16), 2772-2781.

- Srivastava, S. C., et al. (1987). Development of a new radiolabel (lead-203) and new chelating agents for labeling monoclonal anntibodies for imaging.

- Jurisson, S., & Lapi, S. (2013). Radioimmunotherapy: A Specific Treatment Protocol for Cancer by Cytotoxic Radioisotopes Conjugated to Antibodies.

- Hinkle, G. H. (1990). Indium-111-Monoclonal Antibodies in Radioimmunoscintigraphy. Journal of Nuclear Medicine Technology, 18(1), 12-19.

- Gali, H., et al. (2001). Preparation and biological evaluation of 111In-, 177Lu- and 90Y-labeled DOTA analogues conjugated to B72.3. Nuclear medicine and biology, 28(8), 971-979.

- St-Amant, M., et al. (2024). Indium-111 radiolabelling of a brain-penetrant Aβ antibody for SPECT imaging. Scientific Reports, 14(1), 1-12.

- Epenetos, A. A. (1992). An overview of radioimmunotherapy. Annals of oncology, 3(Suppl 4), S33-S39.

- de Barros, A. L. B., et al. (2012). Preparation of [In-111]-labeled-DTPA-bombesin conjugates at high specific activity and stability.

- Jermilova, U., et al. (2020). Rapid Thermodynamically Stable Complex Formation of [nat/111In]In3+, [nat/90Y]Y3+, and [nat/177Lu]Lu3+ with H6dappa. Inorganic chemistry, 59(10), 7238-7251.

- Thermodynamic stability constants of Y 3+ complexes with EDTA, DTPA, DO3A and DOTA. (n.d.).

- Brechbiel, M. W. (2008). Development of Radioimmunotherapeutic and Diagnostic Antibodies: An Inside-Out View. Tumor Targeting, 3(1-2), 1-13.

- IAEA. (2004). Labelling technique of biomolecules for target radiotherapy.

- Goldenberg, D. M., et al. (2003). Pretargeted Radioimmunotherapy of Cancer: Progress Step by Step. Journal of Nuclear Medicine, 44(3), 357-360.

- Ferreira, C. L., et al. (2019). Functionally Versatile and Highly Stable Chelator for 111In and 177Lu: Proof-of-Principle Prostate-Specific Membrane Antigen Targeting.

- Nikula, T. K., et al. (1995). Evaluation of the serum stability and in vivo biodistribution of CHX-DTPA and other ligands for yttrium labeling of monoclonal antibodies. Journal of nuclear medicine, 36(11), 2137-2144.

- Van der Walt, T. N., & van der Watt, J. G. (2022).

- Liu, Y., et al. (2017). One-pot synthesis of trifunctional chitosan-EDTA-β-cyclodextrin polymer for simultaneous removal of metals and organic micropollutants. Scientific reports, 7(1), 1-11.

- Liu, Y., et al. (2017). One-pot synthesis of trifunctional chitosan-EDTA-β-cyclodextrin polymer for simultaneous removal of metals and organic micropollutants. Scientific reports, 7(1), 1-11.

Sources

- 1. Bifunctional chelators in the design and application of radiopharmaceuticals for oncological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tech.snmjournals.org [tech.snmjournals.org]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of 1-(p-isothiocyanatobenzyl) derivatives of DTPA and EDTA. Antibody labeling and tumor-imaging studies (Journal Article) | OSTI.GOV [osti.gov]

- 6. Metal decomposition rates of 111In-DTPA and EDTA conjugates of monoclonal antibodies in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative evaluation of disodium edetate and diethylenetriaminepentaacetic acid as iron chelators to prevent metal-catalyzed destabilization of a therapeutic monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Radioimmunotherapy of Cancer - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Preparation and biological evaluation of 111In-, 177Lu- and 90Y-labeled DOTA analogues conjugated to B72.3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Radioimmunotherapy - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

Spectroscopic Characterization of p-Aminobenzyl-EDTA and its Metal Complexes: A Technical Guide for Drug Development Professionals

Introduction: The Pivotal Role of p-Aminobenzyl-EDTA in Advanced Therapeutics

In the landscape of modern drug development, particularly in the realm of targeted therapies and diagnostics, bifunctional chelating agents (BFCAs) are indispensable tools. Among these, p-Aminobenzyl-EDTA (N-[2-[Bis(carboxymethyl)amino]-3-(4-aminophenyl)propyl]glycine) stands out for its unique combination of a robust metal-chelating moiety and a versatile reactive handle. The ethylenediaminetetraacetic acid (EDTA) core provides a high-affinity binding site for a wide array of metal ions, forming stable complexes crucial for applications ranging from radioimmunotherapy to magnetic resonance imaging (MRI). The aminobenzyl group, on the other hand, offers a convenient point of attachment for biomolecules such as antibodies, peptides, or nanoparticles, enabling the targeted delivery of the chelated metal ion to specific sites within the body.

This guide provides an in-depth exploration of the spectroscopic techniques essential for the characterization of p-aminobenzyl-EDTA and its metal complexes. As a senior application scientist, the emphasis here is not merely on the procedural steps but on the underlying principles and the rationale behind experimental choices. A thorough understanding of these characterization methods is paramount for ensuring the quality, stability, and efficacy of therapeutic and diagnostic agents derived from this versatile chelator.

Synthesis of p-Aminobenzyl-EDTA: A Generalized Workflow

The synthesis of p-aminobenzyl-EDTA is a multi-step process that requires careful control of reaction conditions to achieve a high-purity product. While several synthetic routes have been reported, a common approach involves the modification of a precursor molecule containing the aminobenzyl group. A generalized workflow is depicted below.

Caption: Workflow for a UV-Vis spectrophotometric titration.

Fluorescence Spectroscopy

Principle: Fluorescence is the emission of light by a substance that has absorbed light. The emitted light is of a longer wavelength (lower energy) than the absorbed light. The fluorescence intensity and spectrum are sensitive to the chemical environment of the fluorophore.

Application to p-Aminobenzyl-EDTA and its Metal Complexes: The aminobenzyl group in p-aminobenzyl-EDTA is fluorescent. The chelation of certain metal ions, particularly paramagnetic transition metals like Cu²⁺ or Fe³⁺, can lead to quenching of this fluorescence. This quenching can occur through various mechanisms, including energy transfer and electron transfer. This phenomenon can be used to monitor complex formation and to develop sensitive assays for these metal ions.

Experimental Protocol: Fluorescence Quenching Assay

-

Preparation of Solutions:

-

Prepare a stock solution of p-aminobenzyl-EDTA (e.g., 100 µM) in a suitable buffer.

-

Prepare a series of metal salt solutions of varying concentrations in the same buffer.

-

-

Fluorescence Measurement:

-

Record the fluorescence emission spectrum of the p-aminobenzyl-EDTA solution by exciting at its absorption maximum.

-

Add increasing concentrations of the metal ion to the p-aminobenzyl-EDTA solution.

-

After each addition, mix and record the fluorescence emission spectrum.

-

-

Data Analysis:

-

Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion.

-

This data can be used to determine the quenching efficiency and binding constants.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the structure and chemical environment of atoms by observing the behavior of their nuclei in a magnetic field. Chemical shifts, coupling constants, and relaxation times are key parameters obtained from NMR spectra.

Application to p-Aminobenzyl-EDTA and its Metal Complexes: ¹H and ¹³C NMR are powerful tools for confirming the structure of synthesized p-aminobenzyl-EDTA. Upon chelation of a diamagnetic metal ion (e.g., Zn²⁺, Ca²⁺, Mg²⁺), the chemical shifts of the protons and carbons in the vicinity of the EDTA chelating cage will change significantly. This is due to the conformational restriction imposed by the metal ion and the inductive effects of metal coordination. Paramagnetic metal ions will lead to significant broadening of the NMR signals, often rendering them unobservable.

Expected ¹H NMR Spectral Changes upon Chelation (Diamagnetic Metal):

| Protons | Free Ligand | Metal Complex |

| Methylene protons of acetate arms | Singlet or simple multiplet | Complex multiplets due to restricted rotation |

| Methylene protons of ethylenediamine backbone | Singlet or simple multiplet | Complex multiplets |

| Aromatic protons of benzyl group | Minor shifts | May experience small shifts depending on the metal ion and conformation |

Experimental Protocol: ¹H NMR Analysis of Chelation

-

Sample Preparation:

-

Dissolve a known amount of p-aminobenzyl-EDTA in a suitable deuterated solvent (e.g., D₂O with pH adjustment).

-

Acquire a ¹H NMR spectrum of the free ligand.

-

-

Titration:

-

Add a stoichiometric amount of a diamagnetic metal salt to the NMR tube.

-

Mix thoroughly and acquire another ¹H NMR spectrum.

-

-

Spectral Comparison:

-

Compare the spectra of the free ligand and the complex, noting the changes in chemical shifts and multiplicities of the signals corresponding to the EDTA moiety.

-

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds (stretching, bending, etc.). The frequencies of these vibrations are characteristic of the types of bonds present.

Application to p-Aminobenzyl-EDTA and its Metal Complexes: IR spectroscopy is particularly useful for observing the coordination of the carboxylate groups of the EDTA moiety to the metal ion. In the free ligand (at neutral pH), the carboxylate groups exist as a mixture of protonated (-COOH) and deprotonated (-COO⁻) forms. Upon complexation, all four carboxylate groups are typically deprotonated and coordinate to the metal ion. This results in a shift of the characteristic carboxylate stretching frequencies.

Expected IR Spectral Changes upon Chelation:

| Vibrational Mode | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) |

| Asymmetric C=O stretch of -COO⁻ | ~1600-1650 | Shift to lower or higher frequency depending on the metal ion and coordination mode |

| Symmetric C-O stretch of -COO⁻ | ~1400-1450 | Shift to lower or higher frequency |

| O-H stretch of -COOH | Broad band ~2500-3300 | Disappears upon complexation |

| M-N and M-O stretches | N/A | Appear in the low-frequency region (typically < 600 cm⁻¹) |

Experimental Protocol: FTIR Analysis

-

Sample Preparation:

-

Prepare a KBr pellet or a thin film of the solid sample (p-aminobenzyl-EDTA or its metal complex).

-

-

Data Acquisition:

-

Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

-

-

Spectral Analysis:

-

Identify the characteristic peaks for the free ligand and the complex.

-